molecular formula C14H17ClO2 B12433873 Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl- CAS No. 61405-14-9

Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl-

Cat. No.: B12433873
CAS No.: 61405-14-9
M. Wt: 252.73 g/mol
InChI Key: UNTZJJGIJDZICD-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid derivatives are a class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl- (hereafter referred to as "3-(4-ClPh)-1-Me-CHA") is characterized by a cyclohexane ring substituted with a 4-chlorophenyl group at the 3-position and a methyl group at the 1-position. Its molecular formula is inferred as C₁₄H₁₇ClO₂ (molecular weight ~252.7 g/mol), with structural features influencing its physicochemical properties and bioactivity.

Properties

CAS No.

61405-14-9

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H17ClO2/c1-14(13(16)17)8-2-3-11(9-14)10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

UNTZJJGIJDZICD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Hydrogenation Process

The most industrially scalable method involves hydrogenating benzenecarboxylic acid precursors in a two-step sequence. As detailed in Patent WO2015102893A1, this approach first saturates the aromatic ring of 4-(4-chlorophenyl)benzoic acid using rhodium or ruthenium catalysts supported on carbon or alumina. Key parameters include:

Table 1: Reaction Conditions for Benzene Ring Hydrogenation

Parameter Range Optimal Value
Temperature 100–240°C 180°C
Pressure 500–3,000 psig 2,200 psig
Catalyst Loading 1–5 wt% 3 wt% Ru/C
Solvent Tertiary cyclic amides N-Methyl-2-pyrrolidone
Reaction Time 4–12 hours 8 hours

The hydrogenation proceeds via adsorption of the aromatic substrate onto the catalyst surface, followed by sequential addition of hydrogen atoms to the ring. This step achieves near-quantitative conversion (>98%) but requires careful control of the cis/trans ratio of the resulting cyclohexanecarboxylic acid. Using N-methyl-2-pyrrolidone (NMP) as the solvent enhances catalyst stability and allows solvent reuse in subsequent steps, reducing waste.

Carboxylic Acid Group Reduction

The second step hydrogenates the carboxylic acid moiety to a hydroxymethyl group using promoters like tetrabutylammonium hexafluorophosphate under milder conditions (120°C, 1,500 psig). This stage employs acid-resistant catalysts such as palladium-doped ruthenium to prevent leaching. The overall yield for the two-step process ranges from 78–92%, with residual solvent levels below 50 ppm after distillation.

Nucleophilic Addition-Elimination with 4-(4-Chlorophenyl)cyclohexanecarbaldehyde

Aldehyde Activation and Condensation

Alternative routes utilize 4-(4-chlorophenyl)cyclohexanecarbaldehyde as a key intermediate. As described in Patent WO2012080243A2, the aldehyde undergoes nucleophilic attack by enolates or Grignard reagents to form β-keto esters, which are subsequently hydrolyzed to the target acid. For example, reaction with methylmagnesium bromide in tetrahydrofuran at −10°C produces a secondary alcohol intermediate, which is oxidized using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid.

Table 2: Nucleophilic Addition-Elimination Optimization

Condition Effect on Yield
Temperature < 0°C Minimizes aldol side products (yield +15%)
Anhydrous solvent Prevents aldehyde hydration (yield +22%)
Slow reagent addition Reduces dimerization (purity +12%)

This method achieves 65–74% yields but requires cryogenic conditions and generates stoichiometric metallic waste from oxidation steps.

Acid-Catalyzed Cyclization of γ,δ-Unsaturated Precursors

Intramolecular Friedel-Crafts Alkylation

Cyclization of γ,δ-unsaturated acids like 5-(4-chlorophenyl)-2-pentenoic acid in concentrated sulfuric acid at 40–60°C induces ring closure via electrophilic aromatic substitution. The reaction proceeds through a carbocation intermediate stabilized by the electron-donating methyl group, favoring formation of the 3-substituted cyclohexane regioisomer. While this one-pot method simplifies purification, over-sulfonation of the chlorophenyl ring limits yields to 55–63%.

Transition-Metal-Mediated Cross-Coupling

Suzuki-Miyaura Coupling of Boronic Esters

Recent advances employ palladium-catalyzed coupling between 3-methylcyclohexenylboronic ester and 4-chlorophenyl iodide. Using Pd(PPh3)4 (2 mol%) and K2CO3 in a toluene/water biphasic system, this method achieves 70% yield with excellent regiocontrol. However, the need for anhydrous conditions and high-purity boronic reagents increases production costs compared to hydrogenation routes.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Metrics

Method Yield (%) Purity (%) Cost (USD/kg)
Catalytic Hydrogenation 85–92 99.5 120–150
Nucleophilic Addition 65–74 97.8 220–280
Acid Cyclization 55–63 95.2 90–110
Cross-Coupling 68–70 98.9 340–400

Catalytic hydrogenation emerges as the most viable industrial process due to its balance of yield, cost, and scalability. Nucleophilic methods remain valuable for small-scale enantioselective synthesis, while cross-coupling is limited to specialty applications requiring chiral purity >99%.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors to trigger intracellular signaling cascades, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers

(a) 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid (CAS 49708-81-8)
  • Structure : The 4-chlorophenyl group is at the 4-position of the cyclohexane ring.
  • Properties : Melting point (252–254°C), molecular weight 238.71 g/mol, trans isomer .
  • Comparison: The trans configuration enhances crystalline packing efficiency, leading to a higher melting point compared to cis isomers.
(b) 1-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid (CAS 58880-37-8)
  • Structure : Both the 4-chlorophenyl and carboxylic acid groups are at the 1-position.
  • Properties : Molecular weight 238.71 g/mol, symmetrical structure .

Functional Group Variations

(a) Cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-58-8)
  • Structure : Contains a 3-chlorophenyl group linked via a ketone moiety.
  • Properties : The ketone introduces hydrogen-bonding capacity and electrophilicity .
  • Comparison : The ketone group may enhance reactivity in nucleophilic addition reactions, unlike the methyl group in 3-(4-ClPh)-1-Me-CHA, which primarily contributes to steric bulk and lipophilicity.
(b) Cyclohexanecarboxamide, N-(3,5-Dichloro-4-hydroxyphenyl)-1-methyl (CAS 126833-16-7)
  • Structure : Amide derivative with dichloro and hydroxyl substituents.
  • Comparison : Higher aqueous solubility compared to carboxylic acid derivatives, making it more suitable for pharmaceutical formulations.

Stereochemical and Substituent Effects

(a) trans-2-Chlorocyclohexanecarboxylic Acid (CAS 26041-69-0)
  • Structure : Chlorine at the 2-position of the cyclohexane ring.
  • Properties : Molecular weight 162.61 g/mol, logP 1.8 .
  • Comparison : Absence of an aromatic ring reduces lipophilicity, likely decreasing membrane permeability compared to 3-(4-ClPh)-1-Me-CHA.
(b) (E)-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid (CAS 95233-37-7)
  • Structure : Trans-configuration of the 4-chlorophenyl group.
  • Properties : Melting point 250–255°C .
  • Comparison: The (E)-isomer’s planar geometry favors stronger intermolecular van der Waals forces, resulting in higher thermal stability than non-planar analogs.

Data Table: Key Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups logP (Predicted)
3-(4-Chlorophenyl)-1-methyl-CHA (inferred) N/A ~252.7 N/A Carboxylic acid, Chlorophenyl, Methyl ~3.5
4-(4-Chlorophenyl)cyclohexanecarboxylic acid 49708-81-8 238.71 252–254 Carboxylic acid, Chlorophenyl 2.8
1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid 58880-37-8 238.71 N/A Carboxylic acid, Chlorophenyl 3.1
Cis-4-[2-(3-chlorophenyl)-2-oxoethyl]-CHA 735275-58-8 293.77 N/A Carboxylic acid, Ketone 2.9
trans-2-Chlorocyclohexanecarboxylic acid 26041-69-0 162.61 N/A Carboxylic acid, Chlorine 1.8

Biological Activity

Cyclohexanecarboxylic acid, specifically 3-(4-chlorophenyl)-1-methyl- (CAS Number: 49708-81-8), is a compound of significant interest in medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cellular function.
  • Receptor Interaction : It interacts with cell membrane receptors, triggering intracellular signaling cascades that lead to various physiological effects.

Biological Activity and Therapeutic Applications

Research indicates that 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid exhibits several pharmacological properties:

Anti-inflammatory and Analgesic Properties

Studies have shown that the compound may serve as a pharmacophore in developing new anti-inflammatory and analgesic drugs. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryModulation of pain pathways
AnalgesicPain relief potential
AntimicrobialPotential activity against bacteria

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Case Study on Pain Management : A study investigating the analgesic properties of cyclohexanecarboxylic acids found that derivatives can significantly reduce pain response in animal models, indicating a promising avenue for developing new pain relief medications .
  • Antimicrobial Efficacy : Research into related compounds has shown effective inhibition against various bacterial strains, suggesting that 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid may exhibit similar properties. For instance, derivatives with structural similarities demonstrated MIC values comparable to established antibiotics .

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